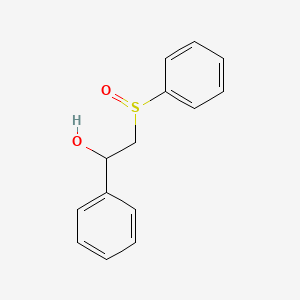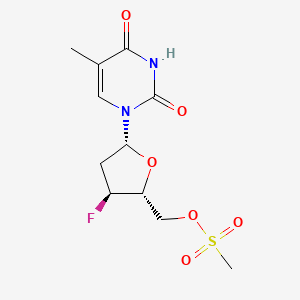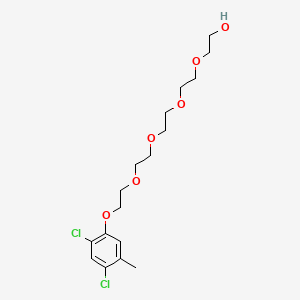
3-alpha-Aminopregnane acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-alpha-Aminopregnane acetate is a synthetic steroidal compound derived from pregnane. It is characterized by the presence of an amino group at the 3-alpha position and an acetate ester. This compound is part of a broader class of steroidal molecules that have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Aminopregnane acetate typically involves the introduction of an amino group at the 3-alpha position of a pregnane derivative. This can be achieved through various synthetic routes, including:
Amination Reactions: Using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Acetylation: The amino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-alpha-Aminopregnane acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the acetate group can yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, reagents like halides or other nucleophilic species are used.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Free amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-alpha-Aminopregnane acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-alpha-Aminopregnane acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to steroid receptors or other proteins involved in cellular signaling.
Pathways Involved: The compound can modulate pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
3-alpha-Aminopregnane acetate can be compared with other similar steroidal compounds, such as:
Pregnane Derivatives: Including 5-alpha-pregnane and 5-beta-pregnane.
Other Aminopregnanes: Such as 11-alpha-hydroxy-5-alpha-pregnane-3,20-dione.
Uniqueness:
Structural Features: The presence of the amino group at the 3-alpha position and the acetate ester makes it unique.
Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.
Properties
CAS No. |
25665-93-4 |
|---|---|
Molecular Formula |
C23H41NO2 |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
acetic acid;(3R,5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C21H37N.C2H4O2/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;1-2(3)4/h14-19H,4-13,22H2,1-3H3;1H3,(H,3,4)/t14-,15-,16+,17-,18-,19-,20+,21-;/m0./s1 |
InChI Key |
JEIDUNUFDJGJOF-FVWCGPCDSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.CC(=O)O |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



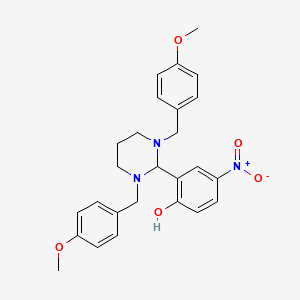
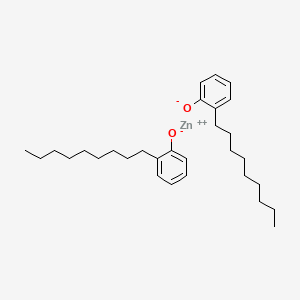
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)


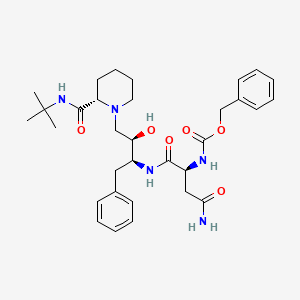
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)

